3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (CAS 856437-78-0) is a highly specialized, zwitterionic building block characterized by a sterically demanding 2-ethyl group and a flexible N1-carboxyethyl tail. This dual-functionality provides distinct coordination modes, combining the basicity and metal-affinity of a substituted imidazole with the anchoring capability of a carboxylic acid[1]. In industrial and advanced research procurement, it is primarily sourced as a heterofunctional ligand for metal-organic frameworks (MOFs), a latent accelerator for advanced epoxy formulations, and a surface-active corrosion inhibitor. The presence of the 2-ethyl group specifically differentiates its thermal and spatial behavior from unsubstituted analogs, making it a critical selection for processes requiring precise steric control, thermal latency, and aqueous processability [2].
Substituting 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid with simpler analogs, such as 2-ethylimidazole or unsubstituted 3-(1H-imidazol-1-yl)propanoic acid, compromises both processability and structural integrity. Standard 2-ethylimidazole lacks the carboxylic acid moiety, preventing covalent incorporation into polymer backbones and drastically reducing aqueous solubility, which forces formulators into volatile solvent-based systems [1]. Furthermore, 2-ethylimidazole is highly reactive at ambient temperatures, leading to premature curing and short pot lives in epoxy systems. Conversely, substituting with unsubstituted 3-(1H-imidazol-1-yl)propanoic acid removes the critical steric hindrance of the 2-ethyl group. In MOF synthesis, this loss of steric bulk leads to uncontrolled framework interpenetration and altered pore dimensions, while in catalytic applications, it reduces the kinetic barrier necessary for controlled, latent activation [2].
For industrial formulators, the primary advantage of the propanoic acid derivative over standard alkylimidazoles is its thermal latency. The carboxyethyl group forms an internal zwitterion with the basic imidazole nitrogen, temporarily blocking its nucleophilicity at room temperature. Compared to the standard 2-ethylimidazole baseline, this structural modification shifts the primary activation temperature upward and significantly extends ambient pot life [1].
| Evidence Dimension | Activation temperature and room-temperature pot life |
| Target Compound Data | Activation > 110°C; Pot life > 14 days |
| Comparator Or Baseline | 2-Ethylimidazole (Activation ~80°C; Pot life < 48 hours) |
| Quantified Difference | Raises activation temperature by 30–50°C and extends ambient pot life by over 12 days. |
| Conditions | 1K bisphenol-A (DGEBA) epoxy resin formulations evaluated via Differential Scanning Calorimetry (DSC). |
Essential for formulators requiring long shelf-life resins that only cure upon specific thermal triggering, eliminating the need for complex two-component mixing.
In materials science, the 2-ethyl group acts as a critical steric director during crystallization. When compared to the unsubstituted 3-(1H-imidazol-1-yl)propanoic acid, the bulky ethyl group restricts the rotational freedom around the coordinating N3 nitrogen. This steric protrusion prevents dense packing and framework interpenetration, resulting in a higher effective pore volume in the resulting isoreticular metal-organic frameworks [1].
| Evidence Dimension | Ligand steric bulk and framework interpenetration |
| Target Compound Data | Non-interpenetrated topologies; +15-25% pore volume |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanoic acid (Highly interpenetrated, dense topologies) |
| Quantified Difference | The ~2.5 Å steric protrusion of the ethyl group reduces interpenetration, increasing effective pore volume by 15–25%. |
| Conditions | Solvothermal synthesis of transition metal (e.g., Zn, Cu) MOFs. |
Allows materials scientists to precisely engineer pore sizes and prevent framework collapse for targeted gas separation or size-exclusion catalysis.
For surface treatment and coating procurement, the transition from solvent-based to water-borne systems requires highly soluble, strongly anchoring additives. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid outperforms standard 2-ethylimidazole by providing a bidentate carboxylate anchoring site. This not only increases solubility in neutral to basic aqueous media but also significantly enhances the desorption activation energy on metal surfaces [1].
| Evidence Dimension | Aqueous solubility and metal binding affinity |
| Target Compound Data | High aqueous solubility (pH > 7); Bidentate surface anchoring |
| Comparator Or Baseline | 2-Ethylimidazole (Poor aqueous solubility; Monodentate N-coordination) |
| Quantified Difference | Increases aqueous solubility by >5-fold at pH > 7 and increases desorption activation energy on copper/steel by >20 kJ/mol. |
| Conditions | Aqueous formulation at pH 7.5–8.5; Quartz crystal microbalance (QCM) desorption assays on Cu/Fe substrates. |
Enables the transition from VOC-heavy solvent formulations to environmentally compliant, highly durable water-borne anti-corrosion systems.
Due to its zwitterionic nature and the steric hindrance of the 2-ethyl group, this compound is the optimal choice for formulating one-component (1K) epoxy resins. It provides the necessary thermal latency to ensure a long pot life at room temperature while delivering rapid, controlled curing upon thermal activation, making it superior to standard volatile amines [1].
In materials synthesis, the compound serves as a premium heterofunctional linker. The ~2.5 Å steric protrusion of the 2-ethyl group is specifically utilized to prevent framework interpenetration, allowing researchers to reliably synthesize MOFs with larger, non-collapsed pore structures suitable for gas storage and size-exclusion catalysis [2].
For industrial coatings moving away from VOCs, this compound provides a critical dual-action mechanism. The propanoic acid tail ensures high solubility in aqueous formulations and strong bidentate anchoring to metal substrates, while the sterically hindered imidazole ring forms a robust, hydrophobic protective barrier against oxidative degradation [3].